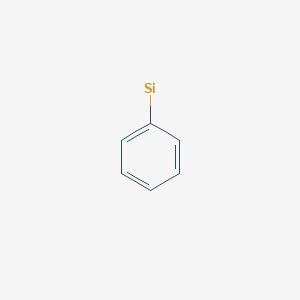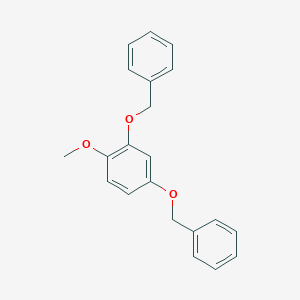
1-Methoxy-2,4-bis(phenylmethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methoxy-2,4-bis(phenylmethoxy)benzene, commonly known as Bisbenzylisoquinoline Alkaloid, is a naturally occurring compound found in various plant species. It has gained significant attention in the scientific community due to its potential therapeutic properties.
作用机制
The mechanism of action of 1-Methoxy-2,4-bis(phenylmethoxy)benzene is not fully understood. However, studies have suggested that it may act through various pathways, including the inhibition of pro-inflammatory cytokines, modulation of neurotransmitter receptors, and induction of apoptosis in cancer cells.
生化和生理效应
Studies have shown that 1-Methoxy-2,4-bis(phenylmethoxy)benzene has various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been found to have anti-tumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and modulating neurotransmitter receptors.
实验室实验的优点和局限性
The advantages of using 1-Methoxy-2,4-bis(phenylmethoxy)benzene in lab experiments include its natural origin, low toxicity, and potential therapeutic properties. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research on 1-Methoxy-2,4-bis(phenylmethoxy)benzene. These include investigating its potential as a natural antioxidant and neuroprotective agent, exploring its effects on various neurotransmitter systems, and studying its potential as a therapeutic agent for various inflammatory and neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Conclusion:
1-Methoxy-2,4-bis(phenylmethoxy)benzene is a naturally occurring compound with potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent for various diseases.
合成方法
1-Methoxy-2,4-bis(phenylmethoxy)benzene can be synthesized through various methods, including the condensation reaction of o-methoxybenzaldehyde and 1,2-diphenylethane-1,2-dione or the cyclization reaction of 2-bromo-1-methoxy-4-(phenylmethoxy)benzene with sodium hydride. The synthesized compound can be purified through column chromatography or recrystallization.
科学研究应用
1-Methoxy-2,4-bis(phenylmethoxy)benzene has been studied for its potential therapeutic properties, including anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been investigated for its effects on the central nervous system, such as its ability to inhibit dopamine transporter and modulate serotonin receptors. Additionally, it has been shown to have potential as a natural antioxidant and neuroprotective agent.
属性
CAS 编号 |
6383-02-4 |
|---|---|
产品名称 |
1-Methoxy-2,4-bis(phenylmethoxy)benzene |
分子式 |
C21H20O3 |
分子量 |
320.4 g/mol |
IUPAC 名称 |
1-methoxy-2,4-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C21H20O3/c1-22-20-13-12-19(23-15-17-8-4-2-5-9-17)14-21(20)24-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3 |
InChI 键 |
SOUJDBXWBHIGNG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
规范 SMILES |
COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
同义词 |
2,4-bis(Benzyloxy)-1-methoxybenzene; (((4-Methoxy-1,3-phenylene)bis(oxy))bis(methylene))dibenzene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



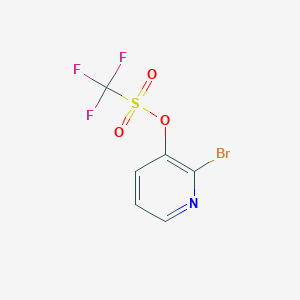
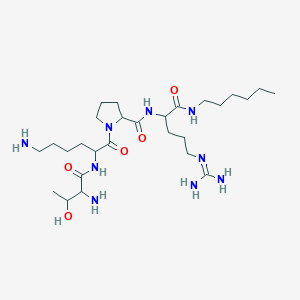
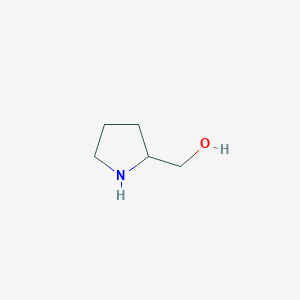
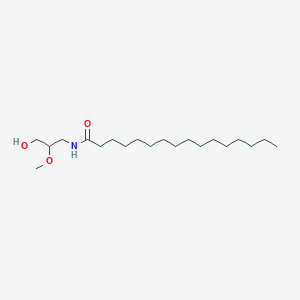
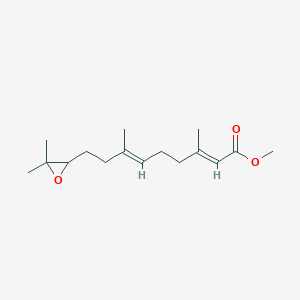
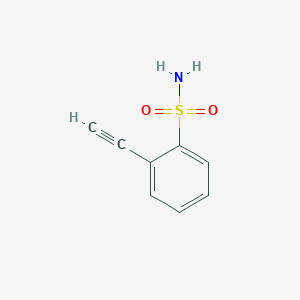
![(4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B129396.png)
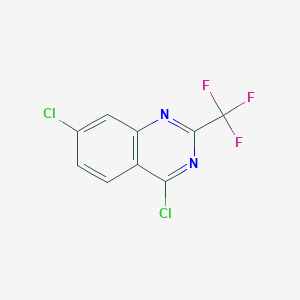
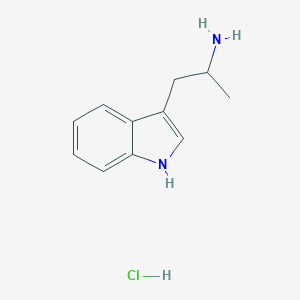
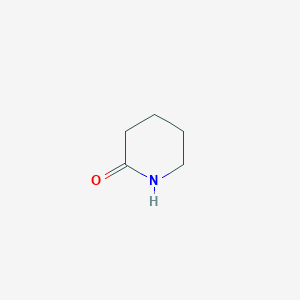
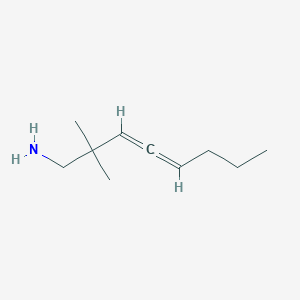
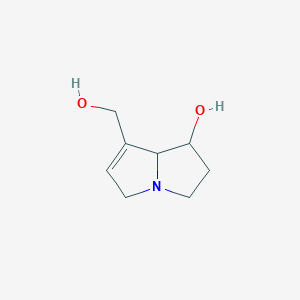
![2-[1-[[(1R)-1-[3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B129410.png)
